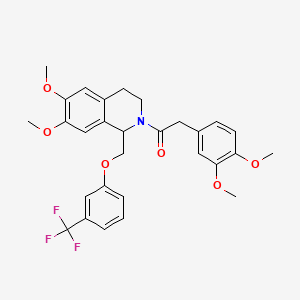![molecular formula C12H17N5 B11227582 2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11227582.png)
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a tetrazole ring attached to a butan-2-amine moiety, with a 2-methylphenyl group as a substituent
Méthodes De Préparation
The synthesis of 2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylhydrazine with butan-2-one to form the corresponding hydrazone. This intermediate is then treated with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to improve yield and reduce reaction time. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted tetrazole derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Tetrazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and antiviral properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It has been studied for its potential use in treating various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various formulations. Their unique chemical properties make them valuable in materials science and engineering applications.
Mécanisme D'action
The mechanism of action of 2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine can be compared with other similar compounds, such as:
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]ethanamine: This compound has a shorter carbon chain compared to the butan-2-amine derivative, which may influence its chemical and biological properties.
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine: The presence of a propan-2-amine moiety instead of butan-2-amine can affect the compound’s reactivity and interactions with biological targets.
2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]methanamine: The methanamine derivative has a simpler structure, which may result in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17N5 |
|---|---|
Poids moléculaire |
231.30 g/mol |
Nom IUPAC |
2-[1-(2-methylphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C12H17N5/c1-4-12(3,13)11-14-15-16-17(11)10-8-6-5-7-9(10)2/h5-8H,4,13H2,1-3H3 |
Clé InChI |
GHZAIWAVTQPSEE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=NN=NN1C2=CC=CC=C2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11227505.png)
![1-(4-methoxyphenyl)-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11227509.png)
![2'-benzyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227511.png)
![N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine](/img/structure/B11227516.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide](/img/structure/B11227522.png)

![2'-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227527.png)
![N-(4-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227543.png)

![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,5-difluorophenyl)propanamide](/img/structure/B11227589.png)
![N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227590.png)
![2'-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11227597.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227601.png)
![N-{5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11227608.png)
